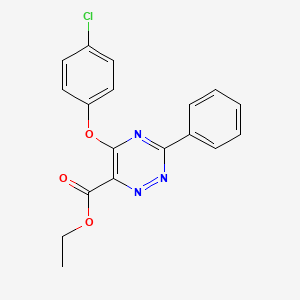

Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate” part indicates that the compound contains a triazine ring which is substituted with a phenyl group at the 3rd position, a 4-chlorophenoxy group at the 5th position, and a carboxylate group at the 6th position. The “ethyl” part indicates that the carboxylate group is esterified with ethanol .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The various substituents attached to the ring would influence the overall shape and properties of the molecule .Chemical Reactions Analysis

Triazines can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions. The specific reactions that this compound might undergo would depend on the reaction conditions and the other chemicals present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .科学的研究の応用

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are a significant class of N-heterocyclic compounds with a wide range of applications in biological, physical-chemical, material science, and industrial fields. Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can be used as a precursor for synthesizing structurally diverse pyrazole derivatives. These derivatives exhibit valuable synthetic, biological, and photophysical properties .

Antiviral Agents

The compound’s structural framework allows for the synthesis of derivatives with potential antiviral activities. By incorporating various substituents, researchers can develop new molecules that may act against viruses like the tobacco mosaic virus, offering a pathway for creating plant antiviral agents .

Development of Sulfonamide Drugs

Sulfonamide drugs revolutionized antibiotic medicine. The core structure of Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate can be modified to produce sulfonamide derivatives, which have a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties .

Carbonic Anhydrase Inhibitors

The integration of sulfonamide groups into heterocyclic rings like 1,3,4-thiadiazoles, which can be derived from the compound , results in carbonic anhydrase inhibitors. These inhibitors have significant therapeutic applications, particularly in treating glaucoma .

Photophysical Applications

The compound’s derivatives can exhibit exceptional photophysical properties, making them suitable for applications in material sciences, such as the development of new photovoltaic materials or fluorescent markers for biological imaging .

Agricultural Chemicals

The structural flexibility of Ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate allows for the creation of derivatives with herbicidal properties. These derivatives can be tailored to target specific agricultural pests, providing a more environmentally friendly approach to pest management .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 5-(4-chlorophenoxy)-3-phenyl-1,2,4-triazine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClN3O3/c1-2-24-18(23)15-17(25-14-10-8-13(19)9-11-14)20-16(22-21-15)12-6-4-3-5-7-12/h3-11H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQHDZMBNBUQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CC=C2)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-morpholin-4-ylethanone](/img/structure/B2908292.png)

![Methyl 5,5,7,7-tetramethyl-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2908295.png)

![N-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide](/img/structure/B2908299.png)

![5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2908300.png)

![4-(4-Fluorophenyl)-5-methyl-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazole](/img/structure/B2908306.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxo-2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)

![Methyl 2-[3-cyano-4-(4-ethylphenyl)-6-oxo-2-1,4,5-trihydropyridylthio]acetate](/img/structure/B2908314.png)